(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Brand Name: Vulcanchem
CAS No.: 865180-68-3
VCID: VC7589761
InChI: InChI=1S/C20H17N3O2S/c1-3-11-23-17-10-9-16(25-4-2)12-18(17)26-20(23)22-19(24)15-7-5-14(13-21)6-8-15/h3,5-10,12H,1,4,11H2,2H3
SMILES: CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.44

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

CAS No.: 865180-68-3

Cat. No.: VC7589761

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.44

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide - 865180-68-3

Specification

CAS No. 865180-68-3
Molecular Formula C20H17N3O2S
Molecular Weight 363.44
IUPAC Name 4-cyano-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C20H17N3O2S/c1-3-11-23-17-10-9-16(25-4-2)12-18(17)26-20(23)22-19(24)15-7-5-14(13-21)6-8-15/h3,5-10,12H,1,4,11H2,2H3
Standard InChI Key DRDLRHUUARSGIL-XDOYNYLZSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C

Introduction

Structural Features

The compound contains the following key structural elements:

  • Benzothiazole Core: The benzo[d]thiazole moiety is a bicyclic structure composed of a benzene ring fused with a thiazole ring.

  • Allyl and Ethoxy Substituents: The 3-position of the benzothiazole ring is substituted with an allyl group (-CH2CH=CH2), while the 6-position carries an ethoxy group (-OCH2CH3).

  • Cyanobenzamide Functional Group: The molecule includes a 4-cyanobenzamide group (-C6H4-CN-CONH), which contributes to its chemical reactivity and potential biological activity.

  • Z-Isomerism: The (Z)-configuration indicates the specific spatial arrangement of substituents around the C=N bond in the imine group.

Synthesis

The synthesis of benzothiazole derivatives typically involves:

  • Cyclization Reactions: Benzothiazoles are often synthesized via cyclization of ortho-aminothiophenols with carbonyl compounds.

  • Functional Group Modifications: Introduction of allyl and ethoxy groups can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.

  • Imine Formation: The (Z)-imine structure is formed by condensation of the benzothiazole derivative with 4-cyanobenzoyl chloride or similar reagents.

Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) are used to confirm the molecular structure.

Biological Activities

Benzothiazole derivatives like this compound are known for their broad spectrum of bioactivities:

  • Anticancer Properties: Benzothiazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Enzyme Inhibition: Compounds with cyanobenzamide groups have been reported to inhibit enzymes such as acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s disease .

  • Antimicrobial Activity: Benzothiazoles exhibit antibacterial and antifungal properties by interfering with microbial DNA synthesis or membrane integrity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives with biological targets such as enzymes or receptors. For instance:

  • Docking studies on similar compounds have demonstrated strong interactions with active sites of AChE and other enzymes, suggesting therapeutic potential .

Table 2: Comparison with Related Compounds

Compound ClassActivity ObservedIC50/Binding Affinity
Benzothiazole DerivativesAnticancer (MCF7 cells)<100 µM
CyanobenzamidesEnzyme inhibition (AChE)~2.7 µM
Coumarin-BenzothiazolesNeuroprotective (Alzheimer’s models)Promising docking scores

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